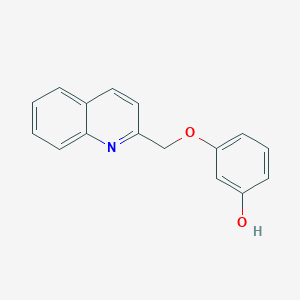

Phenol, 3-(2-quinolinylmethoxy)-

説明

Structure

3D Structure

特性

CAS番号 |

107432-15-5 |

|---|---|

分子式 |

C16H13NO2 |

分子量 |

251.28 g/mol |

IUPAC名 |

3-(quinolin-2-ylmethoxy)phenol |

InChI |

InChI=1S/C16H13NO2/c18-14-5-3-6-15(10-14)19-11-13-9-8-12-4-1-2-7-16(12)17-13/h1-10,18H,11H2 |

InChIキー |

UFINMQZIYXBSNL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenol, 3 2 Quinolinylmethoxy

Targeted Synthesis of "Phenol, 3-(2-quinolinylmethoxy)-"

The targeted synthesis of "Phenol, 3-(2-quinolinylmethoxy)-" primarily involves the formation of an ether linkage between a phenol (B47542) and a quinoline (B57606) moiety. The most common and direct approach for this is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. nih.govresearchgate.net

Selection and Derivatization of Precursor Molecules

The logical precursors for the synthesis of "Phenol, 3-(2-quinolinylmethoxy)-" are a derivative of 3-hydroxyphenol (resorcinol) and a reactive derivative of 2-methylquinoline (B7769805).

Phenolic Precursor: Resorcinol (B1680541) (benzene-1,3-diol) is the most direct starting material for the phenolic component. wikipedia.org However, due to the presence of two hydroxyl groups, direct alkylation can lead to a mixture of mono- and di-alkylated products, as well as the undesired 1-O-alkylated isomer. To achieve regioselectivity for the 3-position, one of the hydroxyl groups may need to be protected, or specific reaction conditions that favor the desired isomer must be employed. One approach is the synthesis of resorcinol monomethyl ether, which can then be selectively alkylated. tandfonline.com

Quinoline Precursor: The quinoline part is typically introduced as 2-(chloromethyl)quinoline (B1294453). princeton.edu This reactive haloalkane can be synthesized from 2-methylquinoline through various chlorination methods. One such method involves the reaction of 2-methylquinoline with chlorine gas in the presence of an inert solvent like carbon tetrachloride and a base such as sodium carbonate to neutralize the hydrogen chloride byproduct. tandfonline.com

Optimized Reaction Pathways for Quinolinyloxylation and Phenol Functionalization

The core reaction is the quinolinyloxylation of the phenol, which is a specific application of the Williamson ether synthesis. nih.gov An optimized pathway involves the reaction of 2-(chloromethyl)quinoline with resorcinol.

A representative procedure, adapted from the synthesis of 2-phenoxymethyl quinoline, would involve the following steps:

A mixture of 2-(chloromethyl)quinoline, resorcinol, and a base such as finely powdered potassium carbonate is prepared in a suitable solvent like acetone. princeton.edu

To enhance the reaction rate, a catalyst like cesium carbonate and an iodide source such as sodium iodide can be added. The iodide ion can participate in a Finkelstein-type reaction with the 2-(chloromethyl)quinoline to form the more reactive 2-(iodomethyl)quinoline (B13203116) in situ.

The reaction mixture is then heated under reflux for several hours. princeton.edu

Progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide ion. tandfonline.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation and enhance the nucleophilicity of the phenoxide. tandfonline.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield tandfonline.com

| Base | Solvent | Typical Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

This table illustrates the general impact of base and solvent choice on the yield of Williamson ether synthesis. Specific yields for the synthesis of "Phenol, 3-(2-quinolinylmethoxy)-" may vary.

Strategies for Yield Enhancement and Purity Control

Several strategies can be employed to maximize the yield and ensure the purity of the final product.

Yield Enhancement:

Stoichiometry: Using a slight excess of the phenoxide component can help to drive the reaction to completion.

Catalysis: Phase-transfer catalysts can be employed, especially in industrial settings, to facilitate the reaction between the aqueous and organic phases. researchgate.net

Temperature and Pressure: While increasing the temperature generally accelerates the reaction, it can also lead to side reactions. Therefore, the temperature should be carefully optimized. High-pressure conditions can also increase the reaction rate by increasing the concentration of reactants. tandfonline.com

Purity Control:

Reaction Monitoring: Careful monitoring of the reaction by TLC or other analytical methods helps to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Work-up Procedure: After the reaction is complete, a standard work-up procedure involves filtering the reaction mixture to remove insoluble salts. The filtrate is then typically concentrated and dissolved in a suitable organic solvent like ether. This solution is then washed with an aqueous base (e.g., 1N NaOH solution) to remove any unreacted phenol, followed by washing with water and brine to remove any remaining water-soluble impurities. princeton.edu

Purification Techniques: The crude product is often purified by recrystallization from a suitable solvent system, such as hexane (B92381) and ether, to obtain the desired compound as a solid. princeton.edu Column chromatography is another powerful technique for separating the desired product from any unreacted starting materials or byproducts. wikipedia.org

Exploration of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods.

Green Solvents: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Greener alternatives such as ethanol (B145695) or even water are being explored. nih.govrasayanjournal.co.in The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Solvent-Free Conditions: A highly sustainable approach is to perform the reaction under solvent-free conditions. The etherification of phenols has been shown to proceed efficiently in the presence of a solid base like sodium bicarbonate or potassium carbonate without any solvent, leading to high purity and excellent yields. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. acs.org

Regioselective and Stereoselective Synthesis Approaches

Controlling the precise three-dimensional arrangement of atoms in a molecule is a key challenge in modern organic synthesis.

Control of Substituent Position and Linkage Stereochemistry

The primary challenge in the synthesis of "Phenol, 3-(2-quinolinylmethoxy)-" from resorcinol is achieving regioselectivity. The two hydroxyl groups of resorcinol are chemically distinct, but direct alkylation can lead to a mixture of products.

Several strategies can be employed to control the regioselectivity:

Use of a Directing Group: One hydroxyl group of resorcinol can be protected with a group that can later be removed. This allows for the selective alkylation of the unprotected hydroxyl group. nih.gov

Kinetic vs. Thermodynamic Control: The choice of base, solvent, and temperature can influence the ratio of the products. For instance, in some cases, the use of a bulky base might favor alkylation at the less sterically hindered hydroxyl group.

Alternative Synthetic Routes: A multi-step synthesis starting from a precursor where the desired substitution pattern is already established can provide better control. For example, starting with 3-methoxyphenol (B1666288) and then performing the etherification, followed by demethylation, could be a viable route. rasayanjournal.co.in Another approach involves the use of 2-alkyl cyclohexane-1,3-diones, which allows for regioselective alkylations that are not possible with resorcinol itself. tandfonline.com

Table 2: Comparison of Regioselective Alkylation Methods for Resorcinol

| Method | Description | Advantages | Disadvantages |

| Protection Group Strategy | One hydroxyl group is protected, the other is alkylated, and the protecting group is removed. | High regioselectivity. | Adds extra steps to the synthesis (protection and deprotection). |

| Control of Reaction Conditions | Varying base, solvent, and temperature to favor the desired isomer. | Simpler one-pot reaction. | May result in mixtures of isomers, requiring careful separation. |

| Alternative Precursors | Starting with a molecule where the substitution pattern is pre-defined. | Excellent regiocontrol. | May involve a longer overall synthetic route. |

This table provides a general overview of strategies; the optimal method depends on the specific reaction and desired outcome.

Control of Substituent Position and Linkage Stereochemistry

The structure of "Phenol, 3-(2-quinolinylmethoxy)-" does not inherently possess a chiral center. Therefore, stereoselective synthesis would become relevant if a chiral element is introduced into either the quinoline or the phenol precursor, or if a chiral catalyst is used that can induce atropisomerism.

Introduction of a Chiral Center: If a substituent on the quinoline or phenol ring creates a stereocenter, then a stereoselective synthesis would be required to obtain a single enantiomer. This could involve using a chiral starting material or employing a chiral auxiliary.

Atroposelective Synthesis: In some cases, bulky substituents on the quinoline and phenol rings could lead to restricted rotation around the C-O-C bond, resulting in atropisomers (axially chiral molecules). The atroposelective synthesis of such compounds can be achieved using chiral catalysts that can differentiate between the two rotational conformers. Recent research has explored the atroposelective synthesis of quinoline derivatives, which could potentially be adapted for this purpose. nih.govresearchgate.net For instance, a chiral phosphoric acid-catalyzed reaction has been used for the asymmetric synthesis of quinoline-naphthalene atropisomers. researchgate.net

Synthesis of Structural Analogues and Libraries of "Phenol, 3-(2-quinolinylmethoxy)-" Derivatives

The exploration of the chemical space around "Phenol, 3-(2-quinolinylmethoxy)-" necessitates the synthesis of a diverse range of structural analogues. This is often achieved through systematic modifications of its constituent parts: the quinoline moiety, the phenolic moiety, and the methoxy (B1213986) linker.

Strategic Modifications of the Quinoline Moiety

The quinoline ring is a versatile scaffold that can be functionalized at various positions to modulate the properties of the final compound. nih.govresearchgate.net The inherent reactivity of the quinoline system allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of substituents. nih.gov For example, the synthesis of various quinoline derivatives can be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. rsc.org

The modification of the quinoline ring in compounds analogous to our target has been explored in the context of drug discovery. For instance, structure-activity relationship (SAR) studies on diarylquinolines have provided insights into how different substituents on the quinoline ring affect biological activity. nih.gov These studies often involve the synthesis of a library of compounds with systematic variations in the quinoline substitution pattern.

Table 1: Examples of Synthetic Strategies for Quinoline Moiety Modification

| Strategy | Description | Key Reagents/Catalysts |

| Combes quinoline synthesis | Condensation of anilines with β-diketones followed by acid-catalyzed cyclization. | Acid catalysts |

| Doebner-von Miller reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid. | Lewis or Brønsted acids |

| Friedländer synthesis | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. | Base or acid catalysts |

| Gould-Jacobs reaction | Reaction of an aniline with an ethoxymethylenemalonic ester derivative followed by cyclization and decarboxylation. | High temperatures |

| Skraup synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. | Sulfuric acid, oxidizing agent (e.g., nitrobenzene) |

| Palladium-catalyzed cross-coupling | Introduction of substituents via reactions like Suzuki, Heck, and Sonogashira couplings on halogenated quinolines. | Palladium catalysts, ligands |

Modifications of the Phenolic Moiety and Methoxy Linker

The phenolic part of the molecule also presents numerous opportunities for derivatization. The hydroxyl group can be a handle for introducing various functionalities through esterification, etherification, or other chemical transformations. nih.gov The reactivity of the aromatic ring of the phenol allows for electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce substituents at specific positions. nih.gov The nature and position of these substituents can significantly influence the electronic properties and biological activity of the resulting derivatives. researchgate.netnih.govresearchgate.netacs.org

The methoxy linker, while seemingly simple, can also be a point of modification. For example, the length of the alkyl chain connecting the quinoline and phenolic rings can be varied, or heteroatoms can be introduced to alter the flexibility and polarity of the linker.

Table 2: Representative Modifications of the Phenolic Moiety

| Modification Type | Description | Potential Reagents |

| Esterification | Reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative. | Acyl chlorides, anhydrides, carboxylic acids (with coupling agents) |

| Etherification | Reaction of the phenolic hydroxyl group with an alkyl halide or tosylate. | Alkyl halides, tosylates, in the presence of a base |

| Nitration | Introduction of a nitro group onto the aromatic ring. | Nitric acid, sulfuric acid |

| Halogenation | Introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. | Bromine, N-bromosuccinimide (NBS) |

| Alkylation/Acylation (Friedel-Crafts) | Introduction of an alkyl or acyl group onto the aromatic ring. | Alkyl/acyl halides with a Lewis acid catalyst |

Combinatorial and High-Throughput Synthesis Methodologies

To efficiently explore the vast chemical space of "Phenol, 3-(2-quinolinylmethoxy)-" derivatives, combinatorial and high-throughput synthesis strategies are invaluable. tandfonline.com These approaches allow for the rapid generation of large libraries of related compounds by systematically combining different building blocks. For instance, a library of quinoline derivatives can be synthesized by reacting a set of substituted anilines with a variety of aldehydes and ketones in a parallel fashion. rsc.org

While specific high-throughput synthesis protocols for "Phenol, 3-(2-quinolinylmethoxy)-" are not extensively reported in the public domain, the principles of combinatorial chemistry can be readily applied. By utilizing a matrix-based approach, where different substituted 2-(chloromethyl)quinolines are reacted with a diverse set of substituted phenols, a large library of target compounds can be generated. The use of automated synthesis platforms and purification systems can further accelerate this process.

The development of such libraries is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a desired biological activity. nih.govresearchgate.net The data obtained from screening these libraries can guide the design of more potent and selective derivatives.

Advanced Structural and Conformational Analysis of Phenol, 3 2 Quinolinylmethoxy

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture

High-resolution spectroscopic techniques are fundamental tools for determining the intricate three-dimensional structure of molecules. However, specific data for Phenol (B47542), 3-(2-quinolinylmethoxy)- using these methods are not found in the current body of scientific literature.

Multi-dimensional NMR Spectroscopy for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, is essential for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex aromatic systems like the quinoline (B57606) and phenol rings of this compound. Such analyses would confirm the connectivity of the atoms and provide insights into the through-bond and through-space correlations. At present, no such multi-dimensional NMR data for Phenol, 3-(2-quinolinylmethoxy)- has been published.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and torsional angles. This technique would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding its solid-state properties. A search of crystallographic databases indicates that the crystal structure of Phenol, 3-(2-quinolinylmethoxy)- has not yet been determined and reported.

Chiroptical Spectroscopy for Chirality Assessment and Conformation

While Phenol, 3-(2-quinolinylmethoxy)- is not inherently chiral, the study of its potential to form chiral complexes or to exist in specific conformations in chiral environments would be explored using chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, particularly biomolecules. In the context of a small molecule like Phenol, 3-(2-quinolinylmethoxy)-, CD spectroscopy could be employed to study its interactions with chiral entities or to analyze any induced chirality. There are currently no published CD spectra for this compound.

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) provides stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a non-chiral molecule, VCD would not be applicable unless it is placed in a chiral environment or forms a chiral aggregate. No VCD studies on Phenol, 3-(2-quinolinylmethoxy)- have been reported.

Computational Structural Elucidation and Dynamic Behavior

Computational methods offer a window into the molecular world, allowing for the prediction of geometries, electronic properties, and dynamic motions that are often difficult to capture experimentally.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the molecular geometry of organic compounds by finding the lowest energy arrangement of atoms in space.

An initial step in the computational analysis of "Phenol, 3-(2-quinolinylmethoxy)-" would involve a geometry optimization. This process systematically alters the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. The B3LYP functional with a basis set such as 6-31G(d,p) is a common and reliable level of theory for such calculations on organic molecules. sapub.org

The optimization would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Key parameters of interest would be the dihedral angles around the flexible ether linkage (C-O-C-C), which dictate the relative orientation of the quinoline and phenol rings. The planarity of the quinoline and phenol rings would also be confirmed.

Furthermore, DFT calculations yield crucial information about the electronic properties of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometric Parameters for Phenol, 3-(2-quinolinylmethoxy)- (DFT/B3LYP/6-31G(d,p))

Note: The following table illustrates the type of data obtained from a DFT geometry optimization. Specific values for "Phenol, 3-(2-quinolinylmethoxy)-" are not available in the reviewed literature and are thus not provided.

| Parameter | Atom(s) Involved | Description |

| Bond Lengths (Å) | ||

| C-O (ether) | Length of the bonds in the ether linkage. | |

| C-N (quinoline) | Length of the carbon-nitrogen bonds in the quinoline ring. | |

| C-O (phenol) | Length of the carbon-oxygen bond in the phenol group. | |

| O-H (phenol) | Length of the hydroxyl bond in the phenol group. | |

| **Bond Angles (°) ** | ||

| C-O-C (ether) | Angle of the central ether linkage. | |

| O-C-C (quinoline) | Angle connecting the ether oxygen to the quinoline ring. | |

| O-C-C (phenol) | Angle connecting the ether oxygen to the phenol ring. | |

| Dihedral Angles (°) | ||

| C(q)-C(q)-O-C(p) | Defines the torsion and relative orientation between the quinoline and methoxy (B1213986) group. | |

| C(q)-O-C(p)-C(p) | Defines the torsion and relative orientation between the methoxy group and the phenol ring. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While DFT provides a static, minimum-energy picture, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

For "Phenol, 3-(2-quinolinylmethoxy)-", an MD simulation would typically be performed by placing the optimized structure in a simulated box of solvent, such as water, to mimic physiological conditions. The system's trajectory—the positions, velocities, and energies of all atoms—is then calculated by integrating Newton's laws of motion for a specific duration, often on the nanosecond to microsecond scale.

Conformational Analysis via Potential Energy Surface Mapping

To systematically explore the conformational preferences and the energy barriers between them, a Potential Energy Surface (PES) map can be constructed. A PES is a mathematical or graphical representation of a system's energy as a function of its geometry.

For "Phenol, 3-(2-quinolinylmethoxy)-", a relaxed PES scan would be particularly insightful. This involves systematically rotating one or more key dihedral angles (for instance, those around the ether linkage) in discrete steps. At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax to their minimum energy values.

Plotting the energy versus the dihedral angle(s) reveals the low-energy valleys, which correspond to stable conformers, and the high-energy peaks, which represent the transition states between them. The height of these energy barriers determines the ease with which the molecule can transition from one conformation to another at a given temperature.

Table 2: Illustrative Potential Energy Surface Scan Data for a Key Dihedral Angle

Note: This table illustrates the kind of data generated from a PES scan. Specific energy values for "Phenol, 3-(2-quinolinylmethoxy)-" are not available in the reviewed literature.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | High Energy | Eclipsed conformation, sterically hindered. |

| 60 | Local Minimum | Gauche conformation, stable. |

| 120 | High Energy | Eclipsed conformation. |

| 180 | Global Minimum | Anti conformation, most stable. |

By combining the insights from DFT, MD, and PES mapping, a comprehensive, multi-faceted understanding of the structural and dynamic properties of "Phenol, 3-(2-quinolinylmethoxy)-" can be achieved. These computational approaches are indispensable in modern chemistry for predicting molecular behavior and guiding further experimental research.

Pre Clinical Pharmacological and Mechanistic Investigations of Phenol, 3 2 Quinolinylmethoxy

Ligand-Target Interactions and Binding Kinetics

There is no publicly available information on the ligand-target interactions or binding kinetics of "Phenol, 3-(2-quinolinylmethoxy)-". This includes a lack of data for the following specific areas:

Receptor Binding Assays and Affinity Determination

No studies detailing receptor binding assays or the determination of this compound's affinity for any specific receptors were found.

Enzyme Inhibition Studies and Kinetic Characterization

While phenolic compounds, in general, are known to inhibit various enzymes, there are no specific enzyme inhibition studies or kinetic characterizations available for "Phenol, 3-(2-quinolinylmethoxy)-".

Protein-Protein Interaction Modulation Assessment

There is no information available regarding the assessment of this compound's ability to modulate protein-protein interactions.

Nucleic Acid Binding and Intercalation Studies

No studies on the binding or intercalation of "Phenol, 3-(2-quinolinylmethoxy)-" with nucleic acids have been published.

Cellular Pharmacodynamics and Signaling Pathway Modulation

Information regarding the cellular pharmacodynamics and the modulation of signaling pathways by "Phenol, 3-(2-quinolinylmethoxy)-" is not available.

Investigation of Cellular Uptake and Subcellular Localization via Imaging Techniques

There are no published studies that have investigated the cellular uptake or subcellular localization of "Phenol, 3-(2-quinolinylmethoxy)-" using imaging techniques.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific preclinical pharmacological and mechanistic data for the compound "Phenol, 3-(2-quinolinylmethoxy)-". As such, the detailed article requested cannot be generated at this time.

While the outline provided a clear structure for a detailed scientific article, the foundational research data required to write authoritatively on the antiproliferative, antimicrobial, and anti-inflammatory effects of this specific compound are not present in the accessible scientific domain.

Therefore, to maintain the principles of scientific accuracy and to avoid the presentation of speculative or unsubstantiated information, the article on the preclinical pharmacological and mechanistic investigations of "Phenol, 3-(2-quinolinylmethoxy)-" cannot be produced.

In Vitro Efficacy Studies in Mechanistic Disease Models

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activity in Cellular Systems

No publicly available scientific literature detailing the antioxidant and reactive oxygen species (ROS) scavenging activity of "Phenol, 3-(2-quinolinylmethoxy)-" in cellular systems could be identified. Consequently, no data on its effects on cellular oxidative stress, its potential mechanisms of ROS scavenging, or comparative analyses with other antioxidant compounds can be provided.

In Vivo Pre-clinical Activity Evaluation in Animal Models

Comprehensive searches of scientific databases and literature did not yield any specific studies on the in vivo preclinical activity of "Phenol, 3-(2-quinolinylmethoxy)-" in animal models. Therefore, information regarding its pharmacological efficacy, biomarker analysis, pharmacokinetic/pharmacodynamic correlations, and metabolic profile in animal models is not available.

Pharmacological Efficacy in Established Animal Disease Models (e.g., Cancer Xenografts, Infectious Disease Models)

There is no available data from preclinical studies evaluating the pharmacological efficacy of "Phenol, 3-(2-quinolinylmethoxy)-" in established animal disease models, such as cancer xenografts or models of infectious diseases.

Biomarker Analysis and Target Engagement Studies in Animal Tissues

No research has been published that investigates biomarker modulation or confirms target engagement of "Phenol, 3-(2-quinolinylmethoxy)-" in animal tissues.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models (without human data)

Information on the pharmacokinetic and pharmacodynamic (PK/PD) relationship of "Phenol, 3-(2-quinolinylmethoxy)-" in animal models is not available in the public domain.

Distribution and Metabolism Profiling in Animal Organs and Fluids

There are no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of "Phenol, 3-(2-quinolinylmethoxy)-" in animal organs and fluids.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific published research focusing on the theoretical and computational chemistry studies of the compound "Phenol, 3-(2-quinolinylmethoxy)-". Consequently, detailed information required to populate the requested sections and subsections of the article is not available.

The specified outline, which includes Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling and molecular docking studies, necessitates in-depth data from dedicated research on this particular molecule. This includes the calculation of molecular descriptors, the development of predictive models for biological activity, the interpretation of structural contributions, the preparation of protein targets for molecular docking, and the elucidation of binding modes and interaction energies.

Without such dedicated studies, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict content requirements of the request. Further research on "Phenol, 3-(2-quinolinylmethoxy)-" would be required to generate the specific theoretical and computational findings outlined.

Theoretical and Computational Chemistry Studies of Phenol, 3 2 Quinolinylmethoxy

Molecular Docking and Ligand-Based Virtual Screening

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For "Phenol, 3-(2-quinolinylmethoxy)-", a hypothetical pharmacophore model can be constructed based on the known pharmacophoric features of quinoline-containing compounds, which are prevalent in many biologically active agents. researchgate.net

A typical pharmacophore model for a quinoline (B57606) derivative might include:

Aromatic Rings (AR): The quinoline and phenol (B47542) rings in the structure are prime candidates for aromatic interactions with a target protein.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and the oxygen atom of the ether linkage and the hydroxyl group on the phenol ring can all act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group on the phenol ring can also serve as a hydrogen bond donor.

By analyzing the spatial arrangement of these features, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new lead compounds with improved activity or properties. Furthermore, this model can guide the optimization of "Phenol, 3-(2-quinolinylmethoxy)-" itself, suggesting modifications that could enhance its interaction with a target. For instance, the introduction of additional functional groups could create new hydrogen bonding opportunities or improve hydrophobic interactions. nih.govresearchgate.net

| Pharmacophoric Feature | Potential Location on Phenol, 3-(2-quinolinylmethoxy)- | Predicted Interaction Type |

| Aromatic Ring (AR) | Quinoline Ring, Phenol Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen, Ether Oxygen, Phenolic Oxygen | Hydrogen bonding with donor groups on the target |

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl Group | Hydrogen bonding with acceptor groups on the target |

| Hydrophobic (HY) | Entire molecular scaffold | Van der Waals forces, hydrophobic interactions |

| This table is generated based on the general principles of pharmacophore modeling and the known features of quinoline and phenol moieties. The specific interactions would be target-dependent. |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools offer a preliminary assessment of a compound's likely behavior in the body. nih.gov

Computational Permeability and Solubility Prediction

The permeability and solubility of a drug are critical for its absorption. These properties can be predicted using various computational models that rely on the physicochemical characteristics of the molecule, such as its lipophilicity (logP), polar surface area (PSA), and molecular weight.

For "Phenol, 3-(2-quinolinylmethoxy)-", we can predict the following general trends based on its structure:

Permeability: The balance between its lipophilic and hydrophilic character will govern its permeability across biological membranes. A moderate logP value is often associated with good oral absorption. Computational tools can provide a more quantitative prediction.

| ADME Property | Predicted Value/Range for Phenol, 3-(2-quinolinylmethoxy)- | Basis for Prediction |

| Molecular Weight ( g/mol ) | ~265.3 | Calculated from the chemical formula |

| LogP (Octanol/Water) | Moderately Lipophilic | Presence of two aromatic rings balanced by polar groups |

| Polar Surface Area (PSA) | Moderate | Contribution from N and O atoms |

| Aqueous Solubility | Low to Moderate | Balance of polar and non-polar features |

| Intestinal Absorption | Likely Good | Based on predicted physicochemical properties falling within typical ranges for orally absorbed drugs |

| These are generalized predictions based on structural analysis and typical ranges for drug-like molecules. Specific values would require dedicated software calculations. |

Prediction of Cytochrome P450 Metabolism Sites and Metabolite Identification

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. mdpi.com Predicting which CYP isoforms are likely to metabolize a compound and where on the molecule metabolism will occur is crucial for understanding its half-life and potential for drug-drug interactions.

Based on studies of quinoline metabolism, the primary sites of metabolism for "Phenol, 3-(2-quinolinylmethoxy)-" are likely to be the quinoline and phenol rings. nih.gov Computational models can predict the lability of different positions on the molecule to CYP-mediated oxidation.

Potential metabolic transformations include:

Hydroxylation: Addition of a hydroxyl group to the aromatic rings, particularly at electron-rich positions.

O-dealkylation: Cleavage of the ether bond, leading to the formation of 3-hydroxyphenol and a 2-quinolinemethanol metabolite.

N-oxidation: Oxidation of the quinoline nitrogen.

| Potential Metabolic Site | Metabolizing CYP Isoform (Predicted) | Potential Metabolite |

| Quinoline Ring | CYP2E1, CYP2A6, CYP3A4 | Hydroxylated quinoline derivatives |

| Phenol Ring | CYP2E1, CYP3A4 | Dihydroxylated derivatives |

| Ether Linkage | Various CYPs | 3-Hydroxyphenol and 2-Quinolinemethanol |

| Quinoline Nitrogen | CYP2A6 | Quinoline-N-oxide derivative |

| This table is based on known metabolic pathways of quinoline and phenol derivatives. The specific isoforms and major metabolites would need to be confirmed experimentally. |

Computational Assessment of Blood-Brain Barrier Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS) and for avoiding CNS side effects for peripherally acting drugs. Computational models for BBB penetration often use descriptors such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov

For "Phenol, 3-(2-quinolinylmethoxy)-", a qualitative assessment can be made:

Favorable Factors: The relatively low molecular weight and moderate lipophilicity could favor BBB penetration.

Unfavorable Factors: The presence of hydrogen bond donors and acceptors, contributing to a higher polar surface area, may hinder its ability to cross the BBB.

Predictive models often provide a logBB value (the logarithm of the brain-to-plasma concentration ratio). A positive logBB value generally indicates good BBB penetration.

| Descriptor | Predicted Influence on BBB Penetration |

| Molecular Weight | Favorable (within the typical range for CNS drugs) |

| LogP | Potentially Favorable (if within the optimal range) |

| Polar Surface Area (PSA) | Potentially Unfavorable (higher PSA can reduce penetration) |

| Hydrogen Bond Donors/Acceptors | Potentially Unfavorable (can increase polarity) |

| This is a qualitative prediction. A quantitative logBB prediction would require the use of specific computational models. |

Advanced Analytical and Bioanalytical Methodologies for Phenol, 3 2 Quinolinylmethoxy

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed analysis of "Phenol, 3-(2-quinolinylmethoxy)-" and its metabolic products. Its ability to provide accurate mass measurements is indispensable for elucidating elemental compositions and identifying unknown metabolites.

LC-MS/MS Method Development for Trace Analysis

The detection and quantification of trace levels of "Phenol, 3-(2-quinolinylmethoxy)-" in various matrices are achievable through the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To support potential pharmacokinetic studies, methods for quantifying the parent compound and its primary metabolites in biological fluids like human plasma, urine, and feces, as well as in whole blood, would be developed. nih.gov For instance, a method could be established to quantify the compound and its metabolites within a range of 0.25 to 50.0 ng/mL in plasma using a 250 μL sample. nih.gov

A representative LC-MS/MS method would likely employ a reversed-phase column, such as a C18 or a specialized column like an XTerra MS C18 (50 mm × 2.1 mm I.D.), to achieve chromatographic separation. nih.gov Gradient elution with a mobile phase consisting of an aqueous component with an acidifier like formic acid and an organic modifier such as acetonitrile (B52724) would be typical. nih.gov Detection would be carried out using a triple quadrupole mass spectrometer equipped with a turbo ion spray interface, operating in the positive ion mode. nih.gov The method would be validated for linearity, accuracy, precision, and specificity to ensure reliable data.

Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Suggested Value |

| LC Column | XTerra MS C18, 50 mm × 2.1 mm I.D. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of Phenol (B47542), 3-(2-quinolinylmethoxy)- |

| Product Ions (m/z) | Specific fragments of the parent compound |

| Collision Energy | Optimized for maximum fragment intensity |

Accurate Mass Determination and Fragmentation Pathway Analysis

The structural elucidation of "Phenol, 3-(2-quinolinylmethoxy)-" and its metabolites heavily relies on accurate mass determination and the analysis of its fragmentation pathways in a mass spectrometer. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide the necessary mass accuracy to confirm elemental compositions.

The fragmentation of the core quinoline (B57606) structure is a critical aspect of this analysis. Studies on quinoline itself have shown that a primary dissociation product is formed through the loss of a neutral hydrogen cyanide (HCN) molecule. nih.govnih.gov For "Phenol, 3-(2-quinolinylmethoxy)-", the ether linkage is another likely site of fragmentation. In mass spectrometry, ether fragmentation can occur alpha to the oxygen atom. youtube.com This could lead to the cleavage of the bond between the methoxy (B1213986) oxygen and the quinoline ring or the phenolic ring. The resulting fragments would then provide valuable structural information about the different parts of the molecule. A detailed analysis of the MS/MS spectra would allow for the construction of a fragmentation pathway, aiding in the structural confirmation of the parent compound and the identification of its metabolites.

Hypothetical Fragmentation of Phenol, 3-(2-quinolinylmethoxy)-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - C₉H₇N]⁺ | Quinoline | Cleavage of the ether linkage |

| [M+H]⁺ | [M+H - C₇H₇O₂]⁺ | Methoxy-phenol | Cleavage of the ether linkage |

| [M+H]⁺ | [C₉H₇N+H]⁺ | C₇H₈O₂ | Formation of the quinoline fragment |

| [C₉H₇N+H]⁺ | [C₈H₆+H]⁺ | HCN | Loss of hydrogen cyanide from the quinoline ring |

Quantitative Metabolomics in Biological Matrices (animal studies)

Understanding the metabolic fate of "Phenol, 3-(2-quinolinylmethoxy)-" in vivo is crucial. Quantitative metabolomics studies in animal models, such as rats, can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The metabolism of quinoline and its derivatives has been studied in various species, including rats, where they are metabolized by cytochrome P450 enzymes. nih.gov Common metabolic transformations include hydroxylation and the formation of dealkylated metabolites. nih.gov It has also been observed that the major metabolite of quinoline in rats is 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov

A quantitative metabolomics workflow would involve the administration of the compound to laboratory animals, followed by the collection of biological samples (e.g., plasma, urine, feces) at various time points. These samples would be processed and analyzed using a validated LC-HRMS method. nih.govuniversiteitleiden.nl The high-resolution data allows for the detection and quantification of the parent compound and its metabolites. By comparing treated samples to control samples, a list of significantly altered molecular features can be generated, which are then identified through their accurate mass and fragmentation patterns. nih.gov This approach enables the simultaneous quantification of known metabolites and the discovery of novel metabolic pathways.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, quantification, and analysis of "Phenol, 3-(2-quinolinylmethoxy)-." The choice of technique depends on the specific analytical goal, from assessing purity to separating stereoisomers.

UHPLC-UV/Fluorescence Method Validation for Compound Purity and Assay Development

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and/or fluorescence detection is a powerful tool for determining the purity of "Phenol, 3-(2-quinolinylmethoxy)-" and for developing quantitative assays. The quinoline and phenol moieties of the compound are chromophores, making UV detection a suitable choice. mdpi.com The inherent fluorescence of many quinoline derivatives may also allow for highly sensitive and selective detection.

A UHPLC method would be developed and validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. koreascience.krnih.gov The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and improved resolution compared to traditional HPLC. For purity analysis, a gradient elution method would be developed to separate the main compound from any impurities. For assay development, an isocratic method might be preferred for its simplicity and reproducibility.

Representative UHPLC-UV Method Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak of the analyte should be well-resolved from impurities and degradation products. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant changes in results with small, deliberate variations in method parameters. |

Chiral Chromatography for Enantiomeric Purity and Separation

Given that "Phenol, 3-(2-quinolinylmethoxy)-" may exist as enantiomers if a chiral center is present or introduced during synthesis, chiral chromatography is essential for determining enantiomeric purity and for the preparative separation of the enantiomers. The separation of enantiomers of quinoline derivatives has been successfully achieved using chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with quinoline structures. The separation can be performed using normal-phase, reversed-phase, or polar organic modes of liquid chromatography. Supercritical fluid chromatography (SFC) with chiral columns is another powerful technique for enantiomeric separation, often providing faster and more efficient separations than HPLC. The choice of the CSP and the mobile phase is critical and would be screened to find the optimal conditions for the resolution of the enantiomers of "Phenol, 3-(2-quinolinylmethoxy)-."

Advanced Spectroscopic Methods for Biological Interaction Analysis

Understanding the interaction of "Phenol, 3-(2-quinolinylmethoxy)-" with its biological targets is fundamental to elucidating its mechanism of action. Advanced spectroscopic methods provide real-time and in-depth insights into these binding events.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. In the context of "Phenol, 3-(2-quinolinylmethoxy)-", SPR would be employed to study its binding to a specific protein target, which is immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. This allows for the determination of key kinetic parameters such as the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Hypothetical SPR Data for the Interaction of "Phenol, 3-(2-quinolinylmethoxy)-" with a Target Protein

| Parameter | Value | Unit |

| Association Rate Constant (k_a) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_d) | 5.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 2.0 | µM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a biomolecular interaction. By directly measuring the heat released or absorbed during the binding of "Phenol, 3-(2-quinolinylmethoxy)-" to its target, ITC can provide a complete thermodynamic profile of the interaction. This includes the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). These parameters offer a deeper understanding of the forces driving the binding event, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Hypothetical Thermodynamic Parameters for the Binding of "Phenol, 3-(2-quinolinylmethoxy)-" to a Target Protein

| Thermodynamic Parameter | Value | Unit |

| Binding Affinity (K_a) | 5.0 x 10^5 | M⁻¹ |

| Enthalpy Change (ΔH) | -10.5 | kcal/mol |

| Entropy Change (ΔS) | 15.2 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -7.8 | kcal/mol |

Note: This data is hypothetical and for illustrative purposes only.

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that can be used to probe changes in the local environment of a fluorophore. In the study of "Phenol, 3-(2-quinolinylmethoxy)-", this method can be utilized to monitor conformational changes in a target protein upon ligand binding. This can be achieved by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or by using an extrinsic fluorescent probe. The binding of "Phenol, 3-(2-quinolinylmethoxy)-" can lead to quenching or enhancement of the fluorescence signal, or a shift in the emission maximum, providing information about the nature and extent of the conformational changes.

Radiolabeling and Isotopic Tracing Techniques for Mechanistic Studies

Radiolabeling "Phenol, 3-(2-quinolinylmethoxy)-" with isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for highly sensitive and specific tracing of the compound within a biological system. These techniques are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. By tracking the radiolabeled compound, researchers can quantify its presence in various tissues and identify its metabolic products. Isotopic tracing can also be employed in mechanistic studies to follow the fate of specific atoms within the molecule during enzymatic reactions, providing detailed insights into the reaction pathways.

Future Perspectives and Emerging Research Directions for Phenol, 3 2 Quinolinylmethoxy

Exploration as a Chemical Probe for Uncharacterized Biological Pathways

The unique structural amalgamation of a quinoline (B57606) moiety and a phenol (B47542) ring in "Phenol, 3-(2-quinolinylmethoxy)-" positions it as a compelling candidate for a chemical probe. Quinoline derivatives are known to interact with a wide array of biological targets, including kinases, DNA, and various receptors, playing crucial roles in signaling pathways implicated in cancer and other diseases. nih.govnih.gov The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing its binding affinity and selectivity.

The exploration of "Phenol, 3-(2-quinolinylmethoxy)-" as a chemical probe could lead to the elucidation of novel biological pathways. Its potential interactions could uncover previously uncharacterized proteins or regulatory mechanisms. For instance, many quinoline-based compounds are under investigation as kinase inhibitors, and this molecule could be screened against a panel of kinases to identify novel targets or allosteric binding sites. nih.gov Furthermore, its fluorescent properties, a common feature of quinoline derivatives, could be exploited for developing imaging probes to visualize cellular processes and protein localization in real-time. nih.gov

Potential as a Scaffold for Novel Chemical Entities in Diverse Research Areas

The quinoline scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. orientjchem.orgnih.govnih.gov This versatility makes "Phenol, 3-(2-quinolinylmethoxy)-" an excellent starting point for the design and synthesis of novel chemical entities with diverse therapeutic applications.

By modifying the core structure of "Phenol, 3-(2-quinolinylmethoxy)-", researchers can generate a library of derivatives with tailored pharmacological profiles. For example, substitutions on the quinoline or phenol rings could enhance potency, selectivity, and pharmacokinetic properties. This approach, known as scaffold hopping, has been successfully employed to develop new drugs with improved efficacy and reduced side effects. nih.govresearchgate.net The potential applications for novel compounds derived from this scaffold are vast, spanning from anticancer and antimicrobial agents to treatments for neurodegenerative and inflammatory diseases. rsc.orgnih.govbiointerfaceresearch.com

| Potential Therapeutic Area | Rationale based on Quinoline-Phenol Scaffolds | Key Structural Modifications |

| Oncology | Inhibition of kinases, DNA intercalation, induction of apoptosis. nih.gov | Substitutions on the quinoline ring to enhance kinase binding; addition of functional groups to improve DNA interaction. |

| Infectious Diseases | Antibacterial and antifungal activity. nih.govrsc.org | Introduction of halogens or other electron-withdrawing groups to the quinoline ring. |

| Neurodegenerative Diseases | Modulation of neurotransmitter receptors, antioxidant properties. mdpi.com | Modification of the phenolic hydroxyl group to enhance radical scavenging; introduction of substituents to improve blood-brain barrier penetration. |

| Inflammatory Diseases | Anti-inflammatory effects. orientjchem.orgnih.gov | Derivatization of the phenol group to modulate cyclooxygenase (COX) enzyme inhibition. |

Integration into Advanced Functional Materials or Sensing Platforms

The unique photophysical properties of quinoline derivatives, such as fluorescence, make them attractive components for advanced functional materials and sensing platforms. nih.govrsc.org "Phenol, 3-(2-quinolinylmethoxy)-" could be incorporated into polymers or nanoparticles to create materials with novel optical or electronic properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Furthermore, the phenolic hydroxyl group can act as a recognition site for various analytes, making this compound a potential building block for chemosensors. For instance, it could be functionalized to selectively bind to metal ions, anions, or biologically important molecules. The binding event could then be detected through a change in the fluorescence or absorption spectrum of the molecule. Such sensing platforms could be utilized for environmental monitoring, medical diagnostics, and industrial process control.

Challenges and Opportunities in Optimizing the "Phenol, 3-(2-quinolinylmethoxy)-" Scaffold

While the "Phenol, 3-(2-quinolinylmethoxy)-" scaffold holds immense promise, several challenges need to be addressed to fully realize its potential. The synthesis of quinoline derivatives can be complex, often requiring multi-step procedures and optimization of reaction conditions. rsc.orgmdpi.com Furthermore, achieving high selectivity for a specific biological target while minimizing off-target effects is a significant hurdle in drug discovery. mdpi.com

Despite these challenges, there are numerous opportunities for optimizing this scaffold. Advances in synthetic organic chemistry, including the development of multicomponent reactions, are providing more efficient routes to complex quinoline derivatives. rsc.org Computational modeling and in-silico screening can aid in the rational design of compounds with improved binding affinity and selectivity. mdpi.com High-throughput screening of derivative libraries against diverse biological targets can accelerate the discovery of new lead compounds.

Interdisciplinary Approaches for Comprehensive Understanding and Application

A comprehensive understanding and successful application of "Phenol, 3-(2-quinolinylmethoxy)-" and its derivatives will necessitate a highly interdisciplinary approach. Collaboration between synthetic chemists, medicinal chemists, biologists, pharmacologists, and materials scientists will be crucial.

Synthetic Chemists can develop novel and efficient methods for the synthesis and diversification of the scaffold. rsc.org

Medicinal Chemists can design and optimize derivatives with improved therapeutic properties. nih.gov

Biologists and Pharmacologists can elucidate the mechanisms of action and evaluate the efficacy and safety of new compounds in preclinical models. nih.gov

Materials Scientists can explore the integration of these compounds into advanced functional materials and sensing platforms. nih.gov

This collaborative effort will be essential to translate the potential of this scaffold into tangible applications in medicine and technology.

Future Research Directions and Unexplored Mechanistic Hypotheses

The future research on "Phenol, 3-(2-quinolinylmethoxy)-" is ripe with possibilities. Key future directions include:

Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the scaffold affect its biological activity is needed to guide the design of more potent and selective compounds.

Exploration of Novel Biological Targets: Screening against a wider range of biological targets, including those involved in less-explored disease pathways, could reveal unexpected therapeutic opportunities.

Development of Drug Delivery Systems: Formulating derivatives into nanoparticles or other drug delivery systems could enhance their bioavailability and therapeutic efficacy.

Investigation of Polypharmacology: Many quinoline derivatives exhibit activity against multiple targets. A deeper understanding of this polypharmacology could lead to the development of more effective therapies for complex diseases.

Several unexplored mechanistic hypotheses warrant investigation. For example, the interplay between the quinoline and phenol moieties in modulating biological activity is not well understood. It is plausible that the phenol group acts as a directing group, influencing the binding orientation of the quinoline core within a target protein. Another hypothesis is that the compound could undergo metabolic activation in vivo to form more active species.

Q & A

Q. What are the established synthetic routes for 3-(2-quinolinylmethoxy)phenol and its intermediates?

- Methodological Answer: The synthesis involves a multi-step process:

Oxidation : 2-Methylquinoline is oxidized using urea and H₂O₂ in dichloromethane to form the N-oxide intermediate.

Tosylation : The N-oxide is treated with TsCl and K₂CO₃ in acetonitrile to yield the tosylate derivative.

Condensation : The tosylate is reacted with hydroquinone in methanol/acetonitrile under NaOH to produce 4-(2-quinolinylmethoxy)phenol (V), a key intermediate .

- Key Considerations : Use anhydrous conditions for tosylation and monitor reaction progress via TLC to minimize side products.

Q. What analytical techniques are recommended for characterizing 3-(2-quinolinylmethoxy)phenol derivatives?

- Methodological Answer:

- Structural Confirmation : NMR (¹H/¹³C) and FTIR for functional group analysis.

- Purity Assessment : HPLC-MS with reverse-phase C18 columns (e.g., 90% water/acetonitrile gradient).

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated in studies of quinoline derivatives .

Q. What are the optimal storage conditions for maintaining the stability of 3-(2-quinolinylmethoxy)phenol derivatives?

- Methodological Answer: Store derivatives at -20°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Stability exceeds four years under these conditions, as validated for structurally similar compounds like CAY10789 .

Advanced Research Questions

Q. How can researchers address discrepancies in thermodynamic data (e.g., boiling points) for related phenolic ethers during experimental design?

- Methodological Answer:

- Comparative Analysis : Cross-reference phase-change data (e.g., boiling points) from multiple sources (e.g., NIST Standard Reference Data ).

- Validation : Perform differential scanning calorimetry (DSC) under controlled atmospheres to measure melting/boiling points. For example, discrepancies in 2-methoxyphenol boiling points (±0.5 K) were resolved using DSC with calibrated reference standards .

- Purity Control : Use gas chromatography (GC) to verify sample purity before measurements.

Q. What methodologies are employed to evaluate the biological activity of 3-(2-quinolinylmethoxy)phenol derivatives as leukotriene antagonists?

- Methodological Answer:

- In Vivo Models : Administer derivatives (e.g., REV-5901) in histamine-induced inflammation models and quantify leukotriene B₄ (LTB₄) via ELISA or LC-MS .

- Mechanistic Studies : Use FLAP (5-lipoxygenase-activating protein) inhibitors (e.g., MK-886) to isolate the compound’s effect on leukotriene synthesis pathways .

- Dose-Response Analysis : Optimize antagonist concentrations (e.g., 1 mg kg⁻¹ for REV-5901) to balance efficacy and toxicity .

Q. What strategies are effective in optimizing the yield of 3-(2-quinolinylmethoxy)phenol during multi-step syntheses?

- Methodological Answer:

- Catalyst Optimization : Replace traditional bases with KF/alumina in acetonitrile to enhance condensation efficiency .

- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of hydroquinone to tosylate to drive the reaction to completion.

- Process Monitoring : Employ in-situ FTIR to detect intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。